![molecular formula C21H19NO3 B2740432 (12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899904-19-9](/img/structure/B2740432.png)
(12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a potent and selective inhibitor of the α-isozyme of diacylglycerol kinase (DGKα). This compound has shown significant antitumor and immunogenic effects, enhancing the apoptosis of cancer cells and the activation of T cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, including the formation of the benzoxazocin ring and the introduction of the hydroxy-phenylprop-2-enylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production facility and the intended application of the compound.
化学反応の分析
Types of Reactions
(12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: This reaction can reduce the double bonds in the phenylprop-2-enylidene group.
Substitution: This reaction can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the double bonds can produce a saturated compound.
科学的研究の応用
(12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving diacylglycerol kinase (DGKα).
Biology: Investigated for its role in enhancing apoptosis and immune response in cancer cells.
Medicine: Potential therapeutic agent for cancer treatment due to its antitumor properties.
Industry: May be used in the development of new pharmaceuticals and research tools.
作用機序
The compound exerts its effects by selectively inhibiting the α-isozyme of diacylglycerol kinase (DGKα) with an IC50 value of 0.6 μM . It competitively inhibits the affinity of DGKα for ATP with a Km value of 0.48 mM . By targeting the catalytic region of DGKα, it enhances the apoptosis of cancer cells and the activation of T cells .
類似化合物との比較
Similar Compounds
CU-3: Another selective inhibitor of DGKα with similar antitumor and immunogenic effects.
ONO-4059 analog: A compound with inhibitory effects on DGKα.
Millepachine: Known for its antitumor properties.
Uniqueness
(12Z)-12-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is unique due to its high selectivity for DGKα and its ability to enhance both apoptosis and immune response in cancer cells. This dual action makes it a promising candidate for cancer therapy research.
特性
IUPAC Name |
(12Z)-12-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-21-13-16(15-9-5-6-10-18(15)25-21)19(20(24)22-21)17(23)12-11-14-7-3-2-4-8-14/h2-12,16,23H,13H2,1H3,(H,22,24)/b12-11+,19-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKKEJFOEJMLRT-IPDVDUOXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)C(=C(C=CC4=CC=CC=C4)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)/C(=C(\C=C\C4=CC=CC=C4)/O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740350.png)
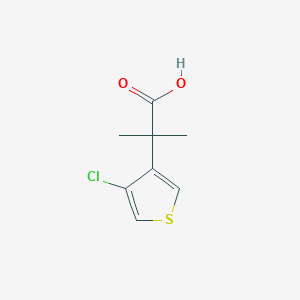
![N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2740352.png)
![methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2740353.png)
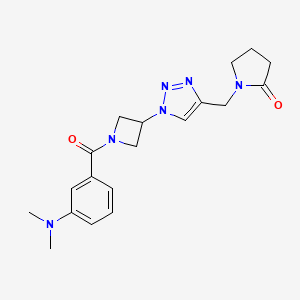

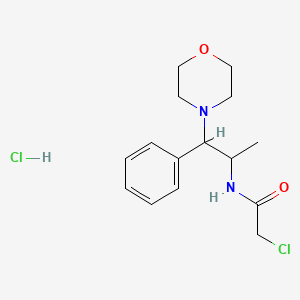
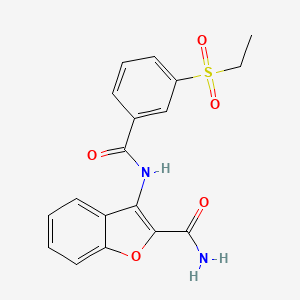
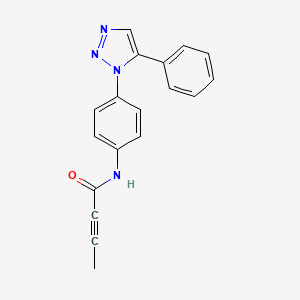
![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)
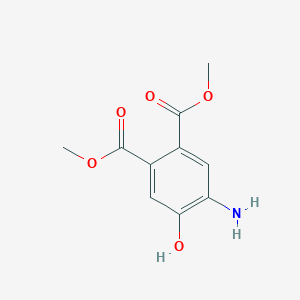
![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740368.png)
![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)
![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)
